molecular formula C7H5Cl3O2S B1304182 (3,4-Dichlorophenyl)methanesulfonyl chloride CAS No. 85952-30-3

(3,4-Dichlorophenyl)methanesulfonyl chloride

Cat. No. B1304182
CAS RN: 85952-30-3
M. Wt: 259.5 g/mol
InChI Key: DRYGYFAFCNDLEJ-UHFFFAOYSA-N
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Description

“(3,4-Dichlorophenyl)methanesulfonyl chloride” is a heterocyclic organic compound . It is also known by other names such as “3,4-Dichloro-α-toluenesulfonyl chloride” and "3,4-Dichlorobenzenemethanesulfonyl chloride" . Its empirical formula is C7H5Cl3O2S .


Molecular Structure Analysis

The molecular structure of “(3,4-Dichlorophenyl)methanesulfonyl chloride” is represented by the empirical formula C7H5Cl3O2S . The molecular weight of this compound is 259.54 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,4-Dichlorophenyl)methanesulfonyl chloride” include a molecular weight of 259.54 . The density of a similar compound, methanesulfonyl chloride, is 1.48 g/mL at 25 °C .

Scientific Research Applications

Radioactive Labeling

Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, to study the metabolic fate of nematicides. This compound was obtained from methanesulfonyl chloride and 2,4-dichlorophenol, showing its utility in creating radioactive tracers for research purposes (Burton & Stoutamire, 1973).

Synthesis of Complex Organic Compounds

Upadhyaya et al. (1997) discussed the methanesulfonic acid-catalyzed reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol, which led to the creation of complex organic compounds. This highlights the role of methanesulfonyl chloride in synthesizing intricate organic structures (Upadhyaya et al., 1997).

Electrochemical Properties in Ionic Liquids

A study by Su, Winnick, and Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-AlCl3 ionic liquid. This demonstrated the potential of methanesulfonyl chloride in developing advanced materials for electrochemical applications (Su, Winnick, & Kohl, 2001).

Catalysis and Chemical Reactions

Kamigata et al. (1984) studied the reactions of sulfonyl chlorides with olefins, catalyzed by dichlorotris(triphenylphosphine)ruthenium(II), demonstrating methanesulfonyl chloride's role in catalyzing chemical reactions to produce β-chlorosulfones (Kamigata et al., 1984).

Safety And Hazards

“(3,4-Dichlorophenyl)methanesulfonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3,4-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYGYFAFCNDLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383267
Record name (3,4-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)methanesulfonyl chloride

CAS RN

85952-30-3
Record name 3,4-Dichlorophenylmethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85952-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dichlorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In an analogous manner to Example 1F, step 1Q 1-[(3,4-dichlorobenzyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine was prepared from 1-(3,5-dichloro-4-pyridyl)piperazine (0.1 g, 0.43 mmol) and 3,4-dichlorophenylmethyl sulfonyl chloride (61% yield).
Name
1-[(3,4-dichlorobenzyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JC McKew, KL Lee, MWH Shen… - Journal of medicinal …, 2008 - ACS Publications
The optimization of a class of indole cPLA 2 α inhibitors is described herein. The importance of the substituent at C3 and the substitution pattern of the phenylmethane sulfonamide …
Number of citations: 107 pubs.acs.org
KL Lee, MA Foley, L Chen, ML Behnke… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of a series of indole inhibitors of cytosolic phospholipase A 2 α (cPLA 2 α, type IVA phospholipase) are described. Inhibitors of cPLA 2 α …
Number of citations: 90 pubs.acs.org
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org
W Li, J Li, D DeVincentis, TS Mansour - Tetrahedron, 2008 - Elsevier
An efficient synthesis of Ecopladib, an indole inhibitor of cytosolic phospholipase A 2 α, is described. A new reaction involving indole C3 reductive alkylation using an acetal in the …
Number of citations: 4 www.sciencedirect.com

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